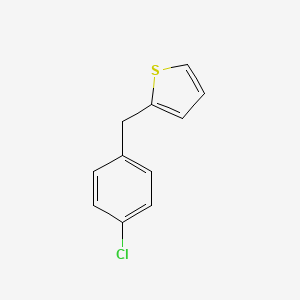

2-(4-Chlorobenzyl)thiophene

Übersicht

Beschreibung

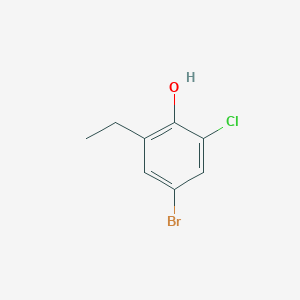

2-(4-Chlorobenzyl)thiophene is a chemical compound with the CAS Number: 63877-95-2 . It has a molecular weight of 208.71 and its IUPAC name is 2-(4-chlorobenzyl)thiophene . The compound is liquid in physical form .

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The InChI code for 2-(4-Chlorobenzyl)thiophene is 1S/C11H9ClS/c12-10-5-3-9 (4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 .Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)thiophene is a liquid . It has a molecular weight of 208.71 .Wissenschaftliche Forschungsanwendungen

Applications in Material Science and Pharmaceuticals

Thiophene derivatives, including 2-(4-Chlorobenzyl)thiophene, have been recognized for their potential in material science and pharmaceuticals. Substituted thiophenes are noted for their broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018).

Luminescence Sensing and Pesticide Removal

A study on thiophene-based metal-organic frameworks (MOFs) demonstrated their efficiency as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, making them suitable for recyclable detection of hazardous substances like Hg(II), Cr(VI), and salicylaldehyde (Zhao et al., 2017).

Catalytic Hydroprocessing

Research on the catalytic hydrotreatment of mixtures containing chlorobenzene and thiophene revealed the potential of thiophene derivatives in developing hydrodechlorination processes for treating chlorinated liquid wastes contaminated by other organic compounds (Murena, 2000).

Electronic and Optoelectronic Devices

Thiophene derivatives have been explored for the fabrication of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them suitable for use in thin-film transistors, organic field-effect transistors, and organic light-emitting transistors (OLET) (Barbarella et al., 2005).

Solar Cell Applications

A study on non-fused thiophene ring-based acceptors for organic solar cells indicated that these derivatives could significantly enhance the photovoltaic properties of solar cells. The research highlighted their potential in improving charge capabilities and optoelectronic characteristics, which are crucial for efficient solar energy conversion (Rashid et al., 2022).

Safety And Hazards

The safety information for 2-(4-Chlorobenzyl)thiophene can be found in its Material Safety Data Sheet (MSDS) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHHHDCPJAZHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276261.png)

![6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276265.png)

![5,6-Dimethylbenzo[d]thiazole](/img/structure/B3276279.png)

![2-{[Bis(methylamino)methylidene]amino}acetic acid](/img/structure/B3276327.png)